Superior Monomer Conversion and Polymerization Control in RAFT Synthesis
In RAFT polymerization under identical conditions (dioxane, 90°C, 24h, [monomer]=1M), 4-Acryloylmorpholine (ACMO) achieves a higher monomer conversion (95%) compared to N-isopropylacrylamide (NIPAM, 87%) and N,N-dimethylacrylamide (DMA, 90%) [1]. ACMO also demonstrates exceptional livingness, maintaining >93% living chain ends after 10 block extensions, each taken to >99% monomer conversion, enabling the synthesis of complex multiblock copolymers with narrow dispersity (Đ = 1.15) [2][3]. This performance is quantitatively superior for producing high-order block copolymers with precise molecular architecture.
| Evidence Dimension | Monomer conversion in RAFT polymerization |
|---|---|
| Target Compound Data | ACMO: 95% conversion |
| Comparator Or Baseline | DMA: 90% conversion; NIPAM: 87% conversion |
| Quantified Difference | ACMO exhibits 5.6% higher conversion than DMA and 9.2% higher than NIPAM |
| Conditions | RAFT polymerization, dioxane solvent, 90°C, 24 h, [monomer] = 1 M, [CTA] = 0.01 M, [VA-086] = 0.0025 M |
Why This Matters
Higher monomer conversion translates to reduced waste and higher yield in polymer production, while high livingness enables the synthesis of precise, high-order block copolymers for advanced materials.
- [1] Table 2. Monomer conversion data from RAFT polymerization. Polymers, 2017, 9(2), 44. View Source
- [2] Gody, G., et al. Pushing the limit of the RAFT process: multiblock copolymers by one-pot rapid multiple chain extensions at full monomer conversion. Macromolecules, 2014, 47(10), 3451-3460. View Source
- [3] Gody, G., et al. Exploitation of the Degenerative Transfer Mechanism in RAFT Polymerization for Synthesis of Polymer of High Livingness at Full Monomer Conversion. Macromolecules, 2014, 47(2), 639-649. View Source
